2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole
Overview
Description
2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole is a useful research compound. Its molecular formula is C21H15N3O2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.116426730 g/mol and the complexity rating of the compound is 468. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95930. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Crystal Structure and Thermochromic Behavior
2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole forms inclusion compounds with various guest molecules that possess hydrogen donor or acceptor groups. These compounds play a crucial role in building a three-dimensional structure and exhibit a range of colors. The thermochromic properties of these compounds have been studied, showing color variations due to the removal of guest molecules (Kaftory, Taycher, & Botoshansky, 1998).
2. Corrosion Inhibition
This compound, as one of the novel imidazole derivatives, has been studied for its role in inhibiting corrosion for J55 steel in a CO2 saturated brine solution. The research includes various methods such as weight loss, electrochemical impedance spectroscopy, and quantum chemical calculations (Singh et al., 2017).
3. Structural Comparisons in Crystallography
The lophine derivative this compound has been analyzed for its crystallographic properties. Different molecular conformations have been observed by rotating the aromatic rings concerning the central imidazole ring (Yanover & Kaftory, 2009).
4. Synthesis and Toxicity of Metal Complexes
Copper(II), cobalt(II), and manganese(II) complexes with 2-(4-nitrophenyl)-4.5-diphenyl-1H-imidazole ligand have been synthesized and characterized. Toxicity tests of these complexes have been conducted, highlighting their potential toxic properties (Martak et al., 2018).
5. Optical Properties in Nonlinear Optical Crystals
The optical properties of a synthesized imidazole derivative have been studied both experimentally and theoretically. The fluorescence enhancement in the presence of transition metal ions and the potential of this compound as a nonlinear optical material have been explored (Jayabharathi et al., 2012).
6. Synthesis and Antibacterial Activities
Schiff bases containing 2,4,5-triphenyl-1H-imidazole have been synthesized, showing promising antibacterial activities against various bacterial strains (Hua-nan, 2012).
Properties
IUPAC Name |
2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-24(26)18-14-8-7-13-17(18)21-22-19(15-9-3-1-4-10-15)20(23-21)16-11-5-2-6-12-16/h1-14H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUHFQLWVSUWRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952318 | |
Record name | 2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29864-19-5 | |
Record name | NSC95930 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95930 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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